Cas no 149552-52-3 (1-bromo-4-(1S)-1-isocyanatoethylbenzene)

1-Bromo-4-[(1S)-1-isocyanatoethyl]benzene is a chiral isocyanate derivative featuring a bromine substituent on the aromatic ring. Its key advantages include high reactivity due to the isocyanate functional group, enabling its use as a versatile intermediate in organic synthesis, particularly in the preparation of ureas, carbamates, and other nitrogen-containing compounds. The chiral center at the ethyl group allows for stereoselective reactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The bromine substituent offers further functionalization potential via cross-coupling reactions. This compound is typically handled under inert conditions due to the moisture-sensitive nature of the isocyanate group. Its well-defined stereochemistry and bifunctional reactivity make it a useful building block in fine chemical and medicinal chemistry research.
1-bromo-4-(1S)-1-isocyanatoethylbenzene structure
149552-52-3 structure
Product Name:1-bromo-4-(1S)-1-isocyanatoethylbenzene
CAS No:149552-52-3
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD05664122
CID:65148
PubChem ID:7568842
Update Time:2025-05-23

1-bromo-4-(1S)-1-isocyanatoethylbenzene Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(4-Bromophenyl)ethyl isocyanate
    • 1-bromo-4-[(1S)-1-isocyanatoethyl]Benzene
    • (S)-(-)-1-(4-Bromophenyl)Ethyl Isocyanate
    • (S)-1-bromo-4-(1-isocyanatoethyl)benzene(WXG02596)
    • AS-66436
    • AKVAGWOVWQDTAF-ZETCQYMHSA-N
    • (S)-1-bromo-4-(1-isocyanatoethyl)benzene
    • (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, AldrichCPR
    • 1-Bromo-4-((S)-1-isocyanato-ethyl)-benzene
    • 149552-52-3
    • EN300-182004
    • (S)-(-)-1-(4-Bromophenyl)ethylisocyanate
    • SCHEMBL116445
    • MFCD05664122
    • Benzene, 1-bromo-4-[(1S)-1-isocyanatoethyl]-
    • AKOS015835636
    • 1-bromo-4-(1S)-1-isocyanatoethylbenzene
    • MDL: MFCD05664122
    • Inchi: 1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
    • InChI Key: AKVAGWOVWQDTAF-ZETCQYMHSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@H](C)N=C=O

Computed Properties

  • Exact Mass: 224.97894
  • Monoisotopic Mass: 224.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.4A^2
  • XLogP3: 3.8

Experimental Properties

  • Color/Form: White low melting point solid
  • Density: Not available
  • Melting Point: 30-32°C
  • Boiling Point: 145-147°C 7mm
  • Flash Point: 145-147°C/7mm
  • Refractive Index: 1.562
  • PSA: 29.43
  • LogP: 2.84590
  • Sensitiveness: Moisture Sensitive
  • Solubility: Hydrolyzable
  • Vapor Pressure: Not available

1-bromo-4-(1S)-1-isocyanatoethylbenzene Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 2206
  • Hazard Category Code: 20/22-36/37/38-42
  • Safety Instruction: 23-26-36/37/39-45
  • HazardClass:6.1
  • PackingGroup:III
  • Risk Phrases:R20/22;R36/37/38;R42
  • Safety Term:S23;S26;S36/37/39;S45
  • Packing Group:III
  • Hazard Level:6.1
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

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1-bromo-4-(1S)-1-isocyanatoethylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:149552-52-3)1-bromo-4-(1S)-1-isocyanatoethylbenzene
Order Number:A808917
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):164.0
Email:sales@amadischem.com

Additional information on 1-bromo-4-(1S)-1-isocyanatoethylbenzene

Introduction to 1-Bromo-4-(1S)-1-Isocyanatoethylbenzene (CAS No. 149552-52-3)

The compound 1-bromo-4-(1S)-1-isocyanatoethylbenzene (CAS No. 149552-52-3) is a significant molecule in the field of organic chemistry, particularly in the synthesis of advanced materials and pharmaceuticals. This compound is characterized by its unique structure, which combines a bromine atom, an isocyanate group, and a benzene ring with specific stereochemistry. The isocyanate group is a highly reactive functional group, making this compound versatile in various chemical reactions.

Recent studies have highlighted the importance of stereochemistry in the synthesis and application of this compound. The (1S) configuration at the isocyanatoethyl group plays a crucial role in determining its reactivity and selectivity in reactions. Researchers have explored its use as an intermediate in the synthesis of biologically active compounds, where stereocontrol is essential for achieving desired pharmacological properties.

The synthesis of 1-bromo-4-(1S)-1-isocyanatoethylbenzene involves a multi-step process that includes bromination, alkylation, and stereochemical control. Advanced techniques such as enantioselective catalysis have been employed to ensure high enantiomeric excess in the final product. These methods are detailed in recent publications, emphasizing the importance of green chemistry principles to minimize environmental impact during production.

In terms of applications, this compound has shown promise in the development of advanced polymers and coatings. Its reactivity with nucleophiles makes it an ideal candidate for forming urethane linkages, which are critical in polymer chemistry. Additionally, its use in click chemistry has been explored, offering new avenues for rapid and efficient molecule assembly.

Recent research has also focused on the biological activity of derivatives of CAS No. 149552-52-3. Studies indicate potential applications in drug delivery systems, where its stereochemistry and reactivity can be tailored to enhance drug efficacy and reduce side effects. These findings underscore the compound's role as a valuable building block in medicinal chemistry.

Looking ahead, the development of more efficient synthesis routes and the exploration of novel applications will continue to drive interest in 1-bromo-4-(1S)-1-isocyanatoethylbenzene. Its unique combination of reactivity and stereochemical control positions it as a key molecule in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:149552-52-3)1-bromo-4-(1S)-1-isocyanatoethylbenzene
A808917
Purity:99%
Quantity:1g
Price ($):164.0
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